3-Amino-2-chloro-6-picoline

描述

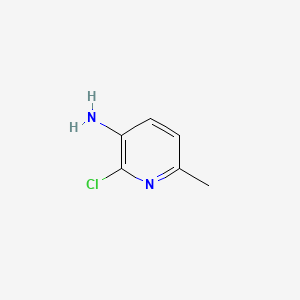

3-Amino-2-chloro-6-picoline: is a chemical compound with the molecular formula C6H7ClN2 . It is characterized by the presence of amino, chloro, and picoline functional groups. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloro-6-picoline typically involves multiple steps. One common method starts with 4-picoline as the raw material. The process includes:

Nitration: 4-picoline is nitrated using concentrated nitric acid.

Nitro Migration: The nitro group is migrated using sodium pyrosulfite.

Catalytic Hydrogenation: The nitro compound is reduced to an amino compound using a catalyst.

Chlorination: The final step involves chlorination using hydrogen peroxide and concentrated hydrochloric acid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The raw materials are readily available, and the reaction conditions are mild, making the process cost-effective and efficient .

化学反应分析

Types of Reactions: 3-Amino-2-chloro-6-picoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate are used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

科学研究应用

Biological Activities

Research indicates that 3-amino-2-chloro-6-picoline exhibits significant biological activity, making it valuable in medicinal chemistry:

- Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceuticals, including HIV reverse transcriptase inhibitors like nevirapine. Its structure allows it to interact with specific enzymes and receptors in biological systems .

- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral properties, potentially useful in developing new treatments for viral infections.

Applications Overview

The applications of this compound can be categorized as follows:

Case Study 1: Nevirapine Synthesis

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The synthesis of nevirapine involves several steps where this compound acts as a critical intermediate. The improved synthetic routes have led to higher yields and reduced production costs, making the drug more accessible for treatment .

Case Study 2: Antiviral Research

Recent studies have focused on the antiviral potential of this compound against various viral strains. Research findings indicate that modifications in its chemical structure can enhance its efficacy, paving the way for new antiviral drugs .

作用机制

The mechanism of action of 3-Amino-2-chloro-6-picoline involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

- 2-Chloro-6-methylpyridine

- 3-Amino-6-chloro-2-picoline

- 2-Amino-3-chloro-6-picoline

Comparison: 3-Amino-2-chloro-6-picoline is unique due to the specific positioning of the amino and chloro groups on the picoline ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, 3-Amino-6-chloro-2-picoline has a different arrangement of substituents, leading to variations in reactivity and applications .

生物活性

3-Amino-2-chloro-6-picoline (C6H7ClN2), a derivative of picoline, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in the synthesis of pharmaceuticals, particularly those targeting viral infections and various metabolic pathways. This article will explore the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

The molecular weight of this compound is approximately 142.59 g/mol. Its structure features a chloro group and an amino group positioned on a pyridine ring, which influences its reactivity and interaction with biological targets.

Target Interactions:

this compound interacts with various biomolecules, influencing enzyme activity and cellular processes. Notably, it has been shown to affect enzymes involved in the kynurenine pathway, a metabolic route that is crucial for the production of nicotinamide adenine dinucleotide (NAD+). This pathway is significant in neurobiology and immunology due to its role in tryptophan metabolism .

Biochemical Pathways:

The compound's structural similarity to picolinic acid suggests its involvement in biochemical pathways that regulate immune responses and neuronal functions. It may modulate the activity of kinases, which are pivotal in signal transduction pathways, thereby affecting gene expression related to metabolic processes.

Antiviral Properties

Research indicates that this compound can serve as an intermediate in synthesizing compounds with anti-HIV activity. For instance, derivatives formed from this compound have demonstrated efficacy against HIV-1 by inhibiting reverse transcriptase, a critical enzyme in viral replication .

Anticancer Potential

Studies have explored the anticancer properties of compounds derived from this compound. These derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

-

Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound to evaluate their biological activity against HIV. The findings revealed that certain derivatives exhibited significant inhibitory effects on viral replication, suggesting potential therapeutic applications for HIV treatment. -

Metabolic Pathway Investigation

Another research project investigated the role of this compound in modulating the kynurenine pathway. The results indicated that this compound could alter the levels of key metabolites involved in neuroinflammation, highlighting its potential use in neurological disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable under standard laboratory conditions but may degrade over time, affecting its biological activity. Studies have indicated that long-term exposure can lead to alterations in cellular function, necessitating further investigation into its stability and metabolism .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 3-Amino-2-chloro-6-picoline, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For example, chlorination of 6-picoline derivatives followed by selective amination at the 3-position. Key parameters include temperature control (e.g., 0–6°C storage for intermediates, as noted in chlorinated pyridine standards ), stoichiometric ratios of reagents like ammonia or amines, and catalysis (e.g., transition metals or acid/base conditions). Purity optimization may require column chromatography or recrystallization using solvents like methanol or ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (≥98% is typical for research-grade compounds ).

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., chlorine at C2, methyl at C6).

- Melting Point Analysis : Compare observed values (e.g., 76–77°C for related amino-picolines ) against literature data.

- Elemental Analysis : Verify C, H, N, and Cl content .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified under UN 2811 (toxic solids) with risk phrases R23/24/25 (toxic by inhalation, skin contact, and ingestion). Use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C if stability data indicate sensitivity . Neutralize waste with dilute sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may arise from variations in reaction conditions (e.g., solvent polarity, ligand choice, or metal catalysts). Design a systematic study using the PICO framework :

- Population : Reaction substrates (e.g., aryl halides).

- Intervention : Catalyst loading (e.g., 1–5 mol%).

- Comparison : Alternative catalysts (e.g., Pd/C vs. Ni-based systems).

- Outcome : Yield, turnover number (TON), and selectivity .

- Use DOE (Design of Experiments) to isolate variables and validate reproducibility .

Q. What is the compound’s stability under varying pH and temperature conditions, and how does this impact its application in medicinal chemistry?

- Methodological Answer : Stability studies should include:

- pH Stability : Test in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis or LC-MS.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., boiling point ~226–228°C for analogs ).

- Bioactivity Correlation : Assess stability-impacted efficacy in cellular assays (e.g., quinoline derivatives’ bioactivity depends on structural integrity ).

Q. How can this compound be utilized in designing novel kinase inhibitors?

- Methodological Answer : The pyridine scaffold is a common pharmacophore. Functionalize the amino and chloro groups to enhance binding affinity:

- Structure-Activity Relationship (SAR) : Synthesize derivatives with substituents at C3 (e.g., alkylation, acylation) and evaluate inhibition against kinases like EGFR or VEGFR.

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. What strategies mitigate spectral data discrepancies (e.g., NMR splitting patterns) caused by tautomerism in this compound?

- Methodological Answer : Tautomerism in amino-pyridines can lead to variable NMR signals. Solutions include:

- Low-Temperature NMR : Suppress tautomeric exchange by acquiring spectra at –40°C.

- Derivatization : Convert the amino group to a stable derivative (e.g., acetylation) to lock the structure .

- Dynamic NMR Analysis : Calculate activation energy barriers for tautomeric interconversion .

Q. Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Application Example :

- Novelty : Explore understudied applications (e.g., as a ligand in metal-organic frameworks).

- Feasibility : Prioritize reactions with commercially available precursors (e.g., 6-picoline derivatives ).

- Ethical Compliance : Adhere to safety guidelines for chlorinated amines .

Q. What systematic review protocols are recommended for synthesizing fragmented data on this compound’s physicochemical properties?

- Methodological Answer :

- Database Selection : Use Reaxys, SciFinder, and PubMed, filtering for peer-reviewed studies.

- Data Extraction Table :

| Property | Reported Values | Conditions | Source |

|---|---|---|---|

| Melting Point | 76–77°C (analog) | Ambient | |

| Solubility | >10 mg/mL in DMSO | 25°C |

属性

IUPAC Name |

2-chloro-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMSBUDMYMYTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370294 | |

| Record name | 3-Amino-2-chloro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39745-40-9 | |

| Record name | 3-Amino-2-chloro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。